

Application Notes and Protocols for 4-Methyl-3-(3-nitrobenzoyl)pyridine

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Compound of Interest

Compound Name:	4-Methyl-3-(3-nitrobenzoyl)pyridine
Cat. No.:	B1319671

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Product Identifier: 4-Methyl-3-(3-nitrobenzoyl)pyridine

Synonyms: Not available CAS Number: 1187168-01-9 Molecular Formula: C₁₃H₁₀N₂O₃
Molecular Weight: 242.23 g/mol

Disclaimer

No specific biological activity or experimental protocols have been published for **4-Methyl-3-(3-nitrobenzoyl)pyridine** in peer-reviewed literature. The following application notes and protocols are hypothetical and based on the potential activities of structurally related pyridine and nitrobenzoyl compounds, which have been investigated for roles in oncology and inflammation. These protocols are provided as a template for researchers to design and conduct their own investigations into the biological effects of this compound. The actual biological activity of **4-Methyl-3-(3-nitrobenzoyl)pyridine** is currently unknown and requires experimental validation.

Background and Hypothetical Mechanism of Action

Pyridine-containing compounds are a well-established class of pharmacologically active molecules with a broad range of activities, including anticancer and anti-inflammatory effects.[\[1\]](#)

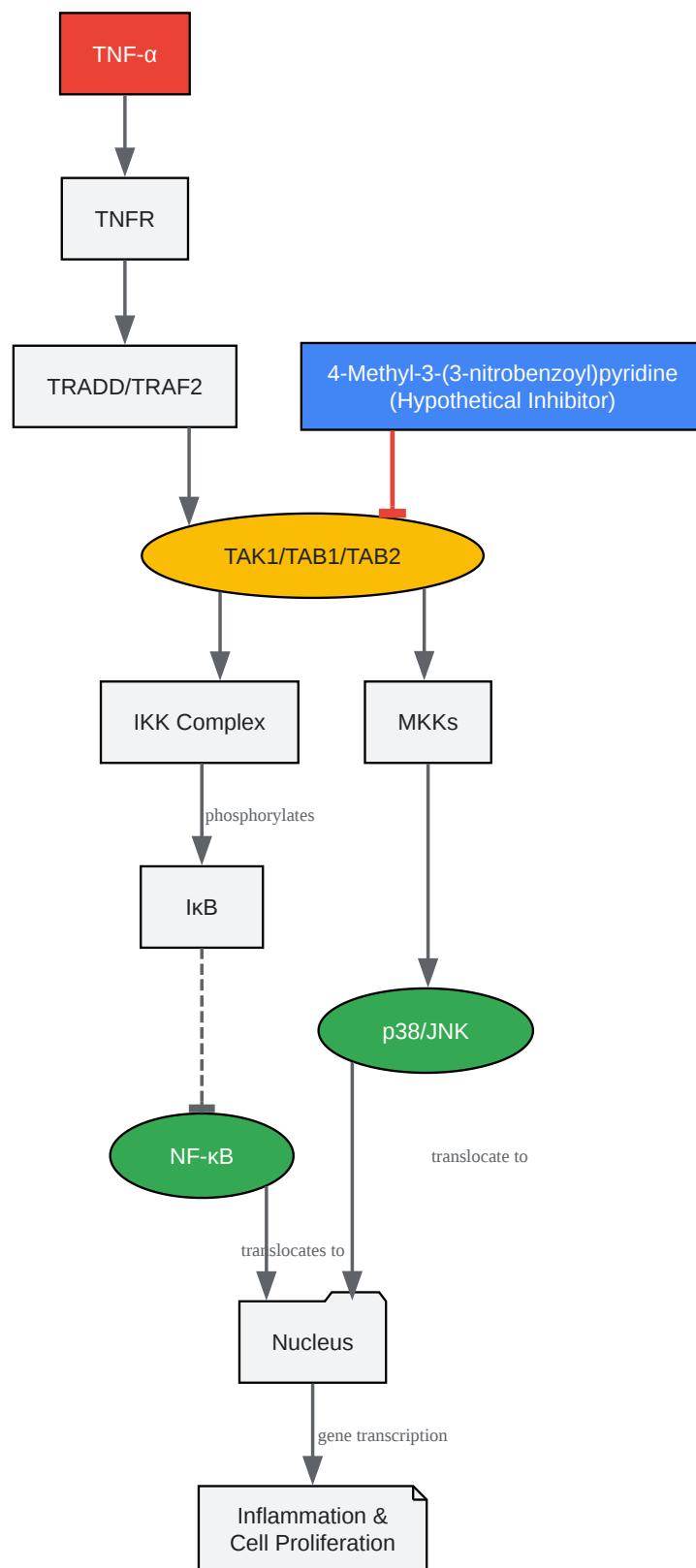
[2] The nitrobenzoyl moiety is also present in various compounds investigated for therapeutic potential, including as hypoxia-activated prodrugs and kinase inhibitors.[3][4]

One potential, yet unproven, target for novel kinase inhibitors is the Transforming Growth Factor- β -Activated Kinase 1 (TAK1). TAK1 is a key signaling node in inflammatory pathways, including the NF- κ B and MAPK signaling cascades, which are crucial for immune responses and cell survival.[5][6][7] Dysregulation of TAK1 signaling is implicated in various inflammatory diseases and cancers.[8][9]

This document outlines a hypothetical application for **4-Methyl-3-(3-nitrobenzoyl)pyridine** as a putative inhibitor of the TAK1 signaling pathway. The provided protocols are standard methods to assess the inhibitory potential of a novel compound on this pathway.

Hypothetical Signaling Pathway

The diagram below illustrates the proposed, hypothetical mechanism of action where **4-Methyl-3-(3-nitrobenzoyl)pyridine** acts as an inhibitor of TAK1, thereby blocking downstream NF- κ B and MAPK signaling.

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Caption: Hypothetical inhibition of the TAK1 signaling pathway.

Experimental Protocols

The following are generalized protocols to investigate the hypothetical activity of **4-Methyl-3-(3-nitrobenzoyl)pyridine**.

Protocol 1: In Vitro Kinase Assay for TAK1 Inhibition

This assay directly measures the ability of the compound to inhibit the enzymatic activity of recombinant TAK1.

Materials:

- Recombinant human TAK1/TAB1 enzyme
- Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β -glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA)
- ATP and substrate peptide (e.g., MKK6)
- **4-Methyl-3-(3-nitrobenzoyl)pyridine** stock solution (e.g., 10 mM in DMSO)
- Kinase-Glo® Luminescent Kinase Assay kit
- White, opaque 96-well plates
- Plate reader with luminescence detection

Procedure:

- Prepare serial dilutions of **4-Methyl-3-(3-nitrobenzoyl)pyridine** in kinase buffer. Include a DMSO-only control.
- In a 96-well plate, add 5 μ L of each compound dilution.
- Add 10 μ L of TAK1/TAB1 enzyme and substrate mixture to each well.
- Incubate for 10 minutes at room temperature to allow for compound binding.
- Initiate the kinase reaction by adding 10 μ L of ATP solution to each well.

- Incubate the reaction for 60 minutes at 30°C.
- Stop the reaction and measure the remaining ATP by adding 25 μ L of Kinase-Glo® reagent to each well.
- Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
- Measure luminescence using a plate reader.
- Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value.

Protocol 2: Cell-Based NF- κ B Reporter Assay

This assay measures the compound's ability to inhibit NF- κ B activation downstream of TAK1 in a cellular context.

Materials:

- HEK293 cells stably expressing an NF- κ B-driven luciferase reporter gene
- DMEM with 10% FBS and 1% Penicillin-Streptomycin
- TNF- α (Tumor Necrosis Factor-alpha)
- **4-Methyl-3-(3-nitrobenzoyl)pyridine** stock solution (10 mM in DMSO)
- Luciferase assay reagent (e.g., Bright-Glo™)
- White, clear-bottom 96-well cell culture plates
- Luminometer

Procedure:

- Seed HEK293-NF- κ B reporter cells in a 96-well plate at a density of 2×10^4 cells/well and incubate overnight.

- Pre-treat the cells with various concentrations of **4-Methyl-3-(3-nitrobenzoyl)pyridine** for 1 hour. Include a DMSO-only control.
- Stimulate the cells with TNF- α (e.g., 10 ng/mL final concentration) for 6 hours to activate the NF- κ B pathway. Include an unstimulated control.
- Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.
- Measure luminescence using a luminometer.
- Normalize the luciferase signal to cell viability (determined by a parallel cytotoxicity assay) and calculate the IC₅₀ value.

Protocol 3: Cytotoxicity Assay (MTT Assay)

This assay determines the concentration at which the compound becomes toxic to cells, which is crucial for interpreting the results of cell-based assays.

Materials:

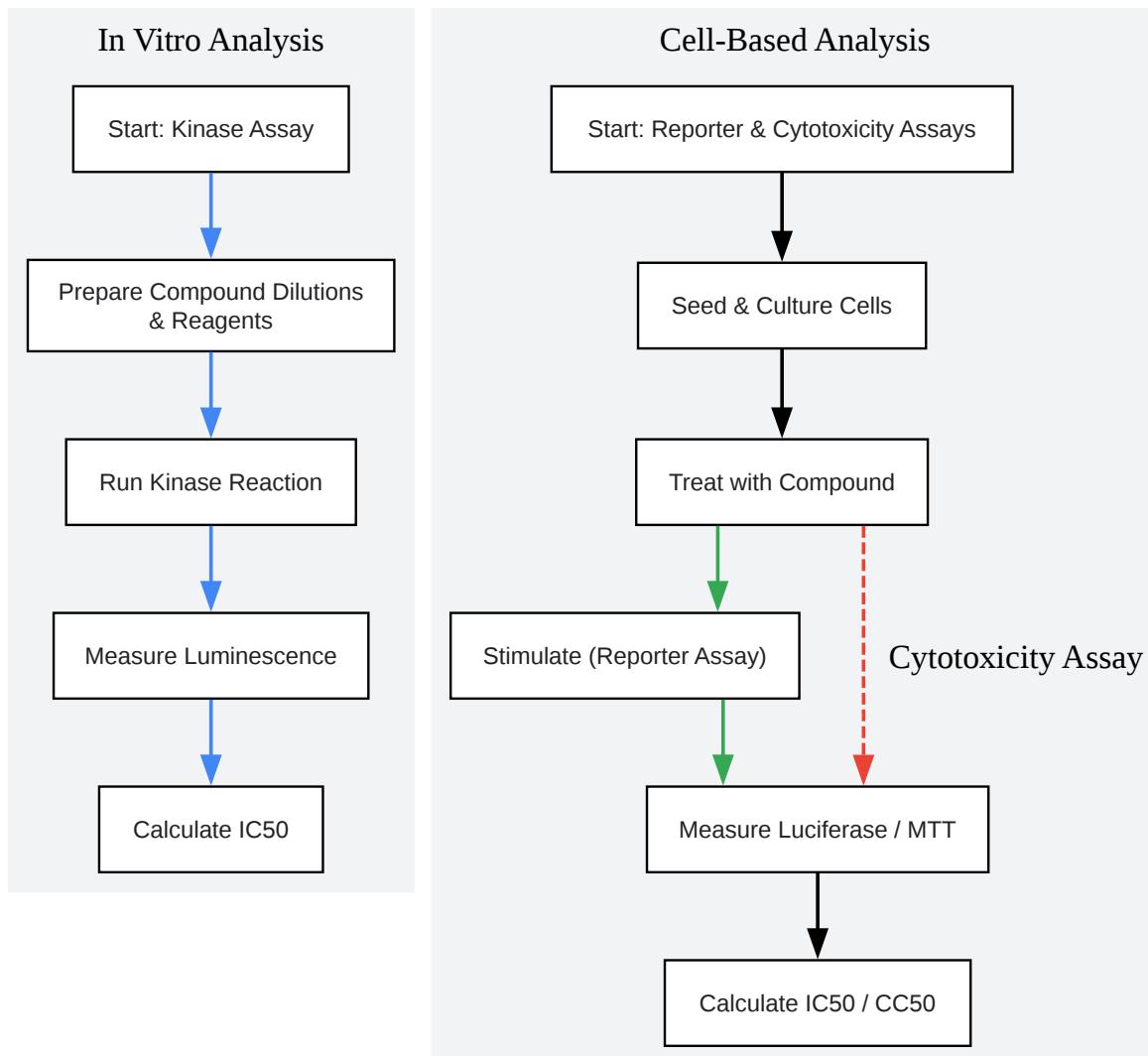
- A relevant cell line (e.g., A549, HeLa)
- Complete growth medium
- **4-Methyl-3-(3-nitrobenzoyl)pyridine** stock solution (10 mM in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- Clear 96-well cell culture plates
- Microplate reader capable of measuring absorbance at 570 nm

Procedure:

- Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

- Treat the cells with a serial dilution of **4-Methyl-3-(3-nitrobenzoyl)pyridine** for 24-72 hours. Include a DMSO-only control.
- Add 10 μ L of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
- Add 100 μ L of solubilization solution to each well and incubate overnight at 37°C to dissolve the crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the DMSO control and determine the CC₅₀ (50% cytotoxic concentration).

Experimental Workflow Visualization

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